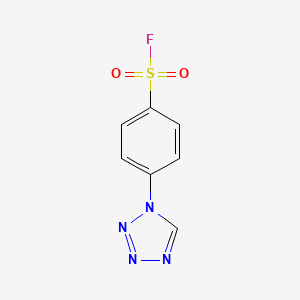

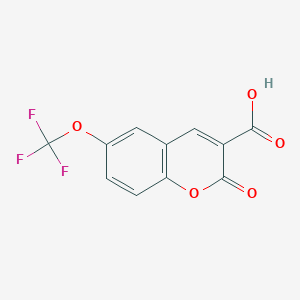

methyl 4-(2-(N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the dihydropyrimidine ring in a related compound was found to adopt a screw-boat conformation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a related compound was found to be a white crystal with a melting point of 161–163 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

Researchers have developed numerous synthetic methodologies involving compounds structurally related to the query chemical, focusing on their utility in constructing complex molecules. For example, the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showing the versatility of these compounds in heterocyclic chemistry A. Albert & A. Trotter, 1979. Similarly, the development of electrochemical oxidation methods for converting alcohols and aldehydes to carboxylic acids using 4-acetamido-TEMPO demonstrates the relevance in organic synthesis and potential pharmaceutical applications M. Rafiee et al., 2018.

Medicinal Chemistry and Drug Discovery

The compound has analogues that have been investigated for their potential in drug discovery and development. For instance, the synthesis and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides highlight the pursuit of new antimicrobial agents Jayesh V.Padaliya & M.V.Parsania, 2015. Moreover, studies on methylation of position 8 in the pyridine moiety of certain molecules to enhance their analgesic properties underline the continuous search for more effective pain management solutions I. Ukrainets et al., 2015.

Material Science and Polymer Chemistry

The compound's structural features are leveraged in the synthesis of advanced materials. For example, the preparation of hyperbranched aromatic polyamides from compounds with similar functionalities emphasizes the importance of such molecules in creating new materials with potential applications in various industries Gang Yang, M. Jikei, & M. Kakimoto, 1999.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have shown a pronounced antidote effect against the herbicide 2,4-d (2,4-dichlorophenoxyacetic acid) in laboratory and field experiments .

Mode of Action

It’s known that the resulting pyridine derivatives enter into the aminomethylation reaction with an excess of formaldehyde and primary amines . This interaction with its targets could lead to changes at the molecular level, potentially influencing the activity of the targets.

Biochemical Pathways

The compound’s interaction with formaldehyde and primary amines suggests it may influence related biochemical pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Similar compounds have shown a pronounced antidote effect against certain herbicides , suggesting this compound may have similar effects.

Eigenschaften

IUPAC Name |

methyl 4-[[2-[methyl-(6-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-20(16(23)12-5-8-14(21)18-9-12)10-15(22)19-13-6-3-11(4-7-13)17(24)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCDFZDPWKTKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C(=O)C2=CNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2824933.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2824938.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)

![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate](/img/structure/B2824948.png)